molecular formula C7H7BrN4O B11868382 5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine

5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine

Katalognummer: B11868382
Molekulargewicht: 243.06 g/mol
InChI-Schlüssel: AOIORVZWVHQUSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine is a chemical compound with the molecular formula C7H7BrN4O and a molecular weight of 243.06 g/mol . This compound is part of the imidazo[5,1-f][1,2,4]triazine family, which is known for its diverse applications in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine typically involves the following steps:

Analyse Chemischer Reaktionen

5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine can be compared with other similar compounds in the imidazo[5,1-f][1,2,4]triazine family, such as:

Eigenschaften

Molekularformel

C7H7BrN4O

Molekulargewicht

243.06 g/mol

IUPAC-Name

5-bromo-4-methoxy-7-methylimidazo[5,1-f][1,2,4]triazine

InChI

InChI=1S/C7H7BrN4O/c1-4-11-6(8)5-7(13-2)9-3-10-12(4)5/h3H,1-2H3

InChI-Schlüssel

AOIORVZWVHQUSJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C2N1N=CN=C2OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.